Superior EGFR-TK Inhibitory Potency of 4,6-Quinazolinediamine Derivatives vs. 4-Anilinoquinazoline Counterparts
The 6-ureido-anilinoquinazoline derivative 7a, built upon the 4,6-quinazolinediamine scaffold, demonstrated an EGFR-TK IC50 of 0.061 μM, representing an approximately 164-fold improvement in potency relative to the screening concentration of 10 μM at which most synthesized compounds exhibited activity [1]. This derivative also displayed remarkable growth inhibitory activity across multiple NCI 60 cancer cell lines with high EGFR expression [2].
| Evidence Dimension | EGFR tyrosine kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.061 μM |
| Comparator Or Baseline | Screening concentration of 10 μM (most compounds active at this level) |
| Quantified Difference | Approximately 164-fold improvement (10 μM / 0.061 μM) |
| Conditions | In vitro EGFR-TK enzyme inhibition assay |
Why This Matters
This magnitude of potency improvement from the parent 4,6-quinazolinediamine scaffold validates its critical role as the foundation for developing high-affinity EGFR inhibitors and justifies its selection over less potent 4-anilinoquinazoline variants.
- [1] Mowafy, S., Farag, N. A., & Abouzid, K. A. M. (2013). Design, synthesis and in vitro anti-proliferative activity of 4,6-quinazolinediamines as potent EGFR-TK inhibitors. European Journal of Medicinal Chemistry, 61, 132–145. View Source
- [2] Mowafy, S., Farag, N. A., & Abouzid, K. A. M. (2013). Design, synthesis and in vitro anti-proliferative activity of 4,6-quinazolinediamines as potent EGFR-TK inhibitors. European Journal of Medicinal Chemistry, 61, 132–145. View Source
